6-(4-Hydroxyphenoxy)hexyl prop-2-enoate is a chemical compound characterized by its unique structure, which includes a hydroxyphenoxy group attached to a hexyl chain, further linked to a prop-2-enoate group. Its molecular formula is C15H20O4, and it has a molecular weight of approximately 264.32 g/mol . This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine.
Research into the biological activity of 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate is ongoing. It has been investigated for its potential roles in:
The synthesis of 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate typically involves the esterification of 4-(6-hydroxyhexyloxy)phenol with methyl acrylate. This reaction is catalyzed by methanesulfonic acid under controlled conditions:
6-(4-Hydroxyphenoxy)hexyl prop-2-enoate has diverse applications across various industries:
Current research is focused on understanding how 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate interacts at the molecular level with biological targets. As this compound is relatively new, specific molecular targets are still being identified, and ongoing studies aim to elucidate its pharmacological effects and mechanisms of action .
Several compounds share structural similarities with 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
6-(4-Hydroxyphenoxy)hexyl acrylate | Similar structure but contains an acrylate group | Used primarily in organic synthesis |
4-(6-Acryloxy)hexyloxyphenol | Contains an acryloxy group instead of prop-2-enoate | Focused on polymer applications |
4-(6-Hydroxyhexyloxy)phenol | Lacks the prop-2-enoate or acrylate functionality | Primarily used as an intermediate |
These compounds highlight the unique properties of 6-(4-Hydroxyphenoxy)hexyl prop-2-enoate while demonstrating its potential versatility in various applications .